十二氢二苯并呋喃

描述

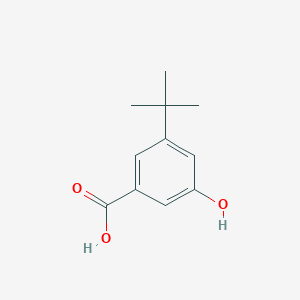

Dodecahydrodibenzofuran is a chemical compound that is part of the dihydrobenzofuran family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The dihydrobenzofuran scaffold is a common feature in many biologically active molecules and is of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of dihydrobenzofurans can be achieved through various methods. One approach involves sequential C-H functionalization reactions, utilizing a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization . Another method includes a one-pot, Pd-catalyzed synthesis from o-aminophenols and phenylpropenes through a diastereoselective oxyarylation reaction . Additionally, synthesis can be accomplished by inserting arynes into formamides and trapping with zinc enolates of α-chlorinated methines .

Molecular Structure Analysis

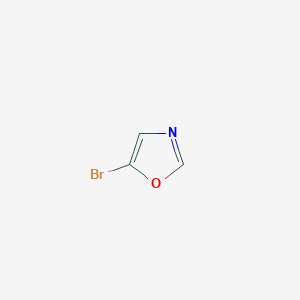

The molecular structure of dihydrobenzofurans is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered furan ring. The dihydro aspect refers to the addition of two hydrogen atoms to the furan ring, making it saturated. This structural motif is versatile and can be further functionalized to enhance biological activity or to serve as a scaffold for more complex molecules .

Chemical Reactions Analysis

Dihydrobenzofurans can undergo various chemical reactions, which allow for the diversification of their structures. For instance, they can participate in Heck-type sp(2) C-H functionalization to introduce additional functional groups . They can also be converted into benzofurans through a series of reactions including the addition of an ethyl anion, a retro-aldol type reaction, and the elimination of an amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofurans are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of dodecylselenomethyl and dodecylthiomethyl groups can significantly enhance the antioxidant activity of these compounds, as evidenced by their ability to terminate oxidation chains in initiated styrene oxidation . The photophysical properties of dihydrobenzofurans can also be altered upon complexation with cyclodextrins, as demonstrated by marked changes in UV-vis and fluorescence properties .

科学研究应用

生物合成和环境应用

- 二苯并呋喃衍生物的生物合成:一项研究突出了大肠杆菌通过表达酚羟化酶从二苯并呋喃合成1,2-二羟基二苯并呋喃的生物合成过程,展示了在两相系统中使用磁性固定化细胞进行高效生物合成的方法。与水相系统相比,这种方法显示出显著的生物合成活性改善,表明其有潜力提高二苯并呋喃衍生物的生产率(Shi et al., 2015)。

化学合成和材料科学

- 十二硼烷基功能化锚定染料:合成了十二硼烷基取代的染料,用于环糊精基指示剂置换应用,显示出与环糊精络合时光物理性质的显著变化。这说明了十二氢二苯并呋喃衍生物在开发用于化学传感和分子识别应用的敏感报告对中的实用性(Assaf et al., 2016)。

抗癌应用

- 新型抗癌药物:JBIR-23和JBIR-24,具有十二氢二苯并[b,d]呋喃骨架的化合物,从链霉菌AK-AB27中分离出来,并对多种恶性胸膜间皮瘤(MPM)细胞系表现出细胞毒性效应。这一发现表明十二氢二苯并呋喃衍生物可能成为开发新型抗癌药物的基础(Motohashi et al., 2009)。

抗氧化和抗微生物应用

- 抗菌和抗氧化活性:关于十二烷基没食子酸酯,一种与十二氢二苯并呋喃相关的衍生物的研究,突出了其对革兰氏阳性细菌,包括甲氧西林耐药金黄色葡萄球菌(MRSA)的抗菌活性,以及强大的抗氧化性能。这凸显了十二氢二苯并呋喃衍生物在抗微生物和抗氧化应用中的潜力(Kubo et al., 2003)。

安全和危害

属性

IUPAC Name |

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMGZRUWMVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

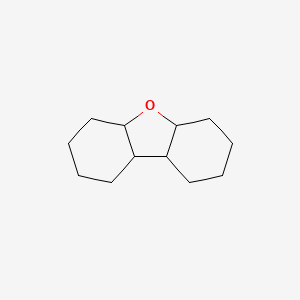

C1CCC2C(C1)C3CCCCC3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecahydrodibenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。